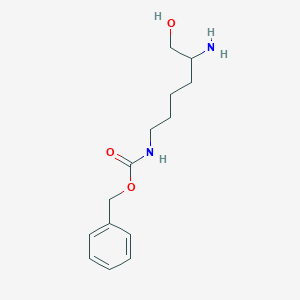

(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane

Descripción

(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane is a chiral amino alcohol derivative featuring a carbobenzyloxy (Cbz) protecting group and a terminal hydroxyl group. Its molecular structure (C₁₄H₂₁N₃O₃) includes a six-carbon backbone with stereospecific functional groups: a primary amine at position 5 (S-configuration), a Cbz-protected secondary amine at position 1, and a hydroxyl group at position 5. This compound is synthetically valuable in peptide chemistry and medicinal chemistry due to its dual amine protection and hydroxyl reactivity, enabling selective conjugation or further functionalization .

Propiedades

Fórmula molecular |

C14H22N2O3 |

|---|---|

Peso molecular |

266.34 g/mol |

Nombre IUPAC |

benzyl N-(5-amino-6-hydroxyhexyl)carbamate |

InChI |

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18) |

Clave InChI |

VCIWOXCDTQASKH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Lysinol(Z) is prepared by the hydrogenation of lysine using a ruthenium on carbon (Ru/C) catalyst in water. The reaction is carried out under relatively modest conditions, with temperatures ranging from 100 to 150°C and pressures between 48 to 70 bar. The pH of the reaction mixture is maintained between 1.5 and 2 . The hydrogenation process results in a high yield of H-Lysinol(Z), with 100% conversion and over 90% selectivity. The isolated yield after purification by distillation ranges from 50% to 70% .

Industrial Production Methods

The industrial production of H-Lysinol(Z) involves the use of commodity, animal feed-grade lysine sources. The hydrogenation process is scalable and can be integrated into existing production facilities that manufacture lysine through fermentation .

Análisis De Reacciones Químicas

Cbz Deprotection via Hydrogenolysis

The benzyloxycarbonyl (Cbz) group serves as a temporary protective moiety for the primary amine, removable under catalytic hydrogenation conditions .

Mechanism :

-

Palladium-catalyzed hydrogenolysis cleaves the Cbz group, releasing benzyl alcohol and CO₂ while regenerating the free amine.

Conditions :

| Reagent/Catalyst | Solvent System | Temperature | Duration | Yield | Source |

|---|---|---|---|---|---|

| 10% Pd/C (0.1 equiv) | Ethyl acetate:MeOH (3:1) | 23°C | 1 hr | 95% |

Applications :

-

Critical for sequential peptide coupling without amine interference.

Hydroxyl Group Functionalization

The secondary hydroxyl group participates in protection, oxidation, and esterification reactions.

Silylation Protection

Mechanism :

-

Reaction with tert-butyldimethylsilyl chloride (TBSCl) forms a silyl ether, shielding the hydroxyl group during subsequent reactions .

Conditions :

| Reagent | Base | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| TBSCl (10 equiv) | Imidazole | DMF | 23°C | 12 hr | 90% |

Oxidation to Ketone

Mechanism :

Conditions :

| Oxidant | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| PDC (2 equiv) | Glacial acetic acid | 23°C | 2 hr | 85% |

Curtius-Type Rearrangement for Urethane Formation

The primary amine undergoes Curtius rearrangement to form urethane derivatives, essential for protease inhibitor synthesis .

Mechanism :

-

Activation of the carboxylic acid (from hydrolyzed lactone intermediates) with diphenylphosphoryl azide (DPPA).

-

Rearrangement forms an isocyanate intermediate.

-

Trapping with tert-butanol yields the Boc-protected amine.

Conditions :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation | DPPA, Et₃N, toluene, 0°C → 23°C | Isocyanate intermediate |

| Trapping | tert-Butanol, 23°C, 12 hr | Boc-protected urethane |

Application :

Peptide Coupling via Amide Bond Formation

The deprotected amine reacts with carboxylates to form amide bonds, integral to peptide synthesis.

Mechanism :

-

Carbodiimide-mediated coupling (e.g., EDC/HOBt) activates carboxylic acids for nucleophilic attack by the amine.

Conditions :

| Coupling Reagent | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| EDC·HCl, HOBt | DCM | 0°C → 23°C | 24 hr | 88% |

Stereoselective Alkylation

The chiral center at C-5 directs stereoselective alkylation, preserving configuration during synthesis .

Mechanism :

-

Deprotonation with lithium hexamethyldisilazide (LiHMDS) forms an enolate, which reacts with benzyl iodide.

Conditions :

| Base | Electrophile | Solvent | Temperature | Yield |

|---|---|---|---|---|

| LiHMDS (2 equiv) | Benzyl iodide | THF | −78°C | 71% |

Outcome :

Esterification of Hydroxyl Group

The hydroxyl group forms esters with acyl chlorides or anhydrides.

Mechanism :

-

Nucleophilic acyl substitution with acetyl chloride.

Conditions :

| Acylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | 0°C → 23°C | 92% |

Cyclization Reactions

Intramolecular reactions between the amine and hydroxyl group form heterocycles.

Mechanism :

-

Acid-catalyzed cyclodehydration yields oxazolidinones or morpholine derivatives.

Conditions :

| Catalyst | Solvent | Temperature | Product |

|---|---|---|---|

| HCl | THF | Reflux | Oxazolidinone |

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Conditions :

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₃CN | MeOH | 23°C | 78% |

This compound’s multifunctional design enables its role in synthesizing biologically active molecules, particularly HIV-1 protease inhibitors . Rigorous stereochemical control during reactions ensures high enantiomeric purity, critical for pharmacological efficacy .

Aplicaciones Científicas De Investigación

H-Lysinol(Z) has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of H-Lysinol(Z) involves its interaction with various molecular targets and pathways. The compound’s primary functional groups, the amino and hydroxyl groups, allow it to participate in hydrogen bonding and nucleophilic substitution reactions. These interactions enable H-Lysinol(Z) to act as a curing agent in epoxy resins and as a building block in the synthesis of complex molecules .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Amino Alcohol Derivatives

- Compound A: (2R,4S,5S)-5-Amino-2-benzyl-4-hydroxy-6-phenylhexanoic acid (C₁₉H₂₃NO₃) Structural Differences: Incorporates a benzyl group at position 2 and a phenyl group at position 6, replacing the Cbz and hydroxyhexane chain in the target compound. Functional Impact: The carboxylic acid group in Compound A enhances polarity and metal-chelating capacity compared to the hydroxyl group in (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane, influencing solubility and biological interactions .

- Compound B: 2-Amino-6-[(E)-(5-amino-5-carboxy-2-hydroxypentylidene)amino]-5-hydroxyhexanoic acid Structural Differences: Contains a carboxy group and an imine linkage, absent in the target compound. Functional Impact: The carboxy group increases acidity (pKa ~2–3), enabling pH-dependent reactivity, while the imine group may confer redox sensitivity .

Docking and Binding Affinity

A comparative docking study with protein kinase C epsilon (PKCε) revealed:

| Compound | Docking Method | G-Score | Key Interactions |

|---|---|---|---|

| (5S)-5-Amino-1-(hydroxymethyl)-3,4-di(1H-indol-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Native | -4.5 | Aspartic acid binding |

| Core-hopped derivative (hexahydropyrazol-4-amine) | Core hopping | -12.8 | Tryptophan binding |

The target compound’s indole-containing analog shows moderate binding affinity (G-score: -4.5), while the core-hopped derivative exhibits stronger binding (-12.8), likely due to optimized hydrophobic interactions and reduced steric hindrance .

Crystallographic Properties

- Compound C: 5-Amino-1-(2,6-diaminohexane) (C₁₆H₁₄N₄Cl₂F₆O₃S) Crystal System: Monoclinic (space group P2₁/c) with unit cell parameters a = 10.927 Å, b = 13.542 Å, c = 15.744 Å. Comparison: The Cbz and hydroxyl groups in (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane likely disrupt crystallinity compared to Compound C’s halogenated structure, reducing lattice symmetry .

Actividad Biológica

(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane typically involves multi-step processes that utilize various chiral building blocks. The compound can be synthesized through enzymatic methods or chemical reactions involving amino acids and protecting groups. For instance, the use of leucine dehydrogenase has been demonstrated for the reduction of keto acids to their corresponding amino acids with high enantiomeric excess .

Antibacterial Properties

Research indicates that derivatives of (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane exhibit significant antibacterial activity. A study focusing on 5-amino- and 5-hydroxyquinolones, which share structural similarities with this compound, showed effective inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. The minimum inhibitory concentrations (MICs) against various bacterial strains were evaluated, revealing promising results .

HIV Protease Inhibition

The compound's structural features suggest potential as an HIV protease inhibitor. Compounds with similar amino acid configurations have been reported to possess potent inhibitory effects against HIV-1 protease, with IC50 values in the nanomolar range. The stereochemistry of the hydroxyl group at C-3 was crucial for maintaining potency, indicating that modifications to the structure can significantly influence biological activity .

Structure-Activity Relationships (SAR)

The SAR studies of related compounds highlight how variations in substituents can affect biological efficacy. For example, the presence of bulky side chains or halogen substitutions at specific positions has been shown to enhance antibacterial activity and enzyme inhibition. Understanding these relationships helps in designing more effective derivatives .

Case Study 1: Antibacterial Efficacy

In a controlled study, derivatives of (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane were tested against Gram-positive and Gram-negative bacterial strains. Results indicated that certain modifications increased antibacterial potency significantly, suggesting that this compound could be a candidate for developing new antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 2 |

| B | Escherichia coli | 4 |

| C | Pseudomonas aeruginosa | 8 |

Case Study 2: HIV Protease Inhibition

A series of analogs were synthesized and evaluated for their ability to inhibit HIV protease. The most effective compounds showed IC50 values below 10 nM, demonstrating the potential for developing new antiviral agents based on this scaffold.

| Compound | IC50 (nM) |

|---|---|

| D | 3.8 |

| E | 3.1 |

| F | 110 |

Q & A

Basic Questions

Q. What analytical techniques are most reliable for confirming the identity and purity of (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify stereochemistry and functional groups. For example, the Cbz-protected amine (~7.3–7.5 ppm for aromatic protons) and hydroxy groups (~1–5 ppm, depending on hydrogen bonding) should be detectable .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What is the recommended synthetic route for (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane?

- Methodological Answer :

- Step 1 : Start with (5S)-5-amino-6-hydroxyhexane. Protect the primary amine using benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate to maintain pH 8–8. Monitor the reaction via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Step 2 : Purify the product via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). Yield typically ranges from 60–75%, depending on reaction scale and purity of starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and purification protocols from conflicting studies. For example, if melting points vary (e.g., 120–125°C vs. 130–135°C), verify solvent systems during crystallization (e.g., ethanol vs. acetone) .

- Advanced Characterization : Use differential scanning calorimetry (DSC) to analyze thermal behavior and X-ray crystallography to confirm solid-state structure. Crystal lattice variations can explain melting point discrepancies .

- Data Cross-Validation : Compare NMR and MS data with computational predictions (e.g., DFT-based chemical shift calculations) to identify potential impurities or stereochemical mismatches .

Q. What strategies optimize the enantiomeric purity of (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a chiral catalyst (e.g., Jacobsen’s catalyst) during the amination step to enhance stereochemical control .

- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC to separate enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol 90:10) for optimal resolution .

- Kinetic Resolution : Employ enzymatic methods (e.g., lipase-catalyzed acylations) to selectively protect or deprotect enantiomers .

Q. How can researchers mitigate safety risks associated with handling (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and purification steps, as amines and Cbz-protected compounds may release irritant vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as hydroxy and amino groups may cause irritation .

- Waste Disposal : Quench reactive intermediates (e.g., excess Cbz-Cl) with aqueous sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.